molecular formula C14H13Cl4N2O2P B14512763 1,2,2,2-Tetrachloroethyl N,N'-diphenylphosphorodiamidate CAS No. 62530-31-8

1,2,2,2-Tetrachloroethyl N,N'-diphenylphosphorodiamidate

Katalognummer: B14512763
CAS-Nummer: 62530-31-8
Molekulargewicht: 414.0 g/mol
InChI-Schlüssel: AEQOULYOYKXQJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,2,2-Tetrachloroethyl N,N’-diphenylphosphorodiamidate is a complex organic compound characterized by its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,2-Tetrachloroethyl N,N’-diphenylphosphorodiamidate typically involves the reaction of 1,2,2,2-tetrachloroethane with N,N’-diphenylphosphorodiamidate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2,2-Tetrachloroethyl N,N’-diphenylphosphorodiamidate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while substitution reactions may result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,2,2-Tetrachloroethyl N,N’-diphenylphosphorodiamidate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,2,2-Tetrachloroethyl N,N’-diphenylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,2,2,2-Tetrachloroethyl N,N’-diphenylphosphorodiamidate include:

  • 1,1,2,2-Tetrachloroethane
  • 1,2,2,2-Tetrachloroethyl N,N-diethylcarbamate

Comparison

Compared to these similar compounds, 1,2,2,2-Tetrachloroethyl N,N’-diphenylphosphorodiamidate is unique in its structure and properties. Its specific arrangement of atoms and functional groups gives it distinct chemical and physical characteristics, making it suitable for particular applications that other similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

62530-31-8

Molekularformel

C14H13Cl4N2O2P

Molekulargewicht

414.0 g/mol

IUPAC-Name

N-[anilino(1,2,2,2-tetrachloroethoxy)phosphoryl]aniline

InChI

InChI=1S/C14H13Cl4N2O2P/c15-13(14(16,17)18)22-23(21,19-11-7-3-1-4-8-11)20-12-9-5-2-6-10-12/h1-10,13H,(H2,19,20,21)

InChI-Schlüssel

AEQOULYOYKXQJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)OC(C(Cl)(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.